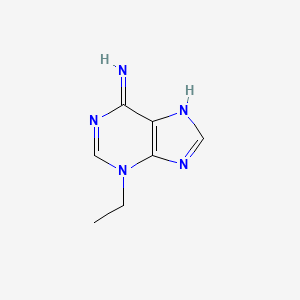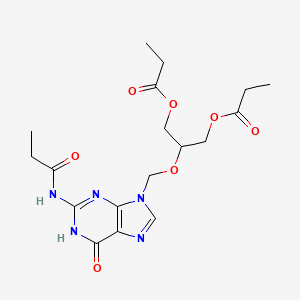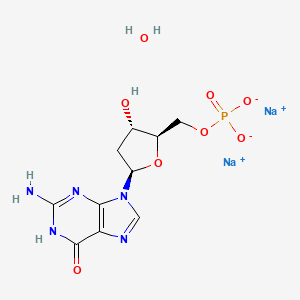
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Übersicht
Beschreibung
5’-Deoxyguanosine monophosphate (5’-dGMP) is a nucleotide derivative of guanosine triphosphate (GTP). It is a fundamental component of DNA, where it pairs with cytosine. The compound consists of a guanine base attached to a deoxyribose sugar, which is further linked to a phosphate group at the 5’ position. This nucleotide plays a crucial role in various biological processes, including DNA replication and repair .
Wissenschaftliche Forschungsanwendungen
5'-Desoxyguanosinmonophosphat wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie, umfassend eingesetzt. In der Molekularbiologie dient es als Vorläufer für die Synthese von Desoxyguanosintriphosphat (dGTP), das für die DNA-Replikation und Polymerasekettenreaktionen (PCR) unerlässlich ist . Darüber hinaus wird es in der Untersuchung von DNA-Reparaturmechanismen und den Auswirkungen von oxidativem Stress auf DNA verwendet .
Wirkmechanismus
Der Wirkmechanismus von 5'-Desoxyguanosinmonophosphat beinhaltet seine Einarbeitung in die DNA während der Replikation. Die Verbindung paart mit Cytosin und bildet ein stabiles Basenpaar, das für die genaue Replikation des genetischen Materials unerlässlich ist. In oxidativen Reaktionen unterliegt die Guaninbase von 5'-Desoxyguanosinmonophosphat einem Elektronentransfer, der zur Bildung von oxidierten Produkten wie 8-Oxo-5'-Desoxyguanosinmonophosphat führt .
Wirkmechanismus
Target of Action
The primary target of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is guanylate kinase . Guanylate kinase is an enzyme that catalyzes the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). This reaction is a crucial step in the purine metabolism pathway, which is essential for DNA and RNA synthesis .
Mode of Action
2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate interacts with its target, guanylate kinase, by serving as a substrate . The enzyme guanylate kinase catalyzes the conversion of this compound to 2’-Deoxyguanosine-5’-diphosphate . This reaction is part of the larger process of DNA synthesis, where the generated 2’-Deoxyguanosine-5’-diphosphate is further phosphorylated to form 2’-Deoxyguanosine-5’-triphosphate, a building block for DNA .
Biochemical Pathways
The interaction of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate with guanylate kinase is part of the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purines, which are key components of nucleic acids. The conversion of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate to 2’-Deoxyguanosine-5’-diphosphate, and eventually to 2’-Deoxyguanosine-5’-triphosphate, is a crucial step in the synthesis of DNA .
Result of Action
The result of the action of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is the production of 2’-Deoxyguanosine-5’-diphosphate and eventually 2’-Deoxyguanosine-5’-triphosphate . These molecules are essential for DNA synthesis, and thus, the compound plays a critical role in cell proliferation and the maintenance of genetic integrity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate serves as a substrate for guanylate kinases, which convert it to 2’-deoxyguanosine diphosphate (dGDP). This conversion is essential for the synthesis of 2’-deoxyguanosine triphosphate (dGTP), a nucleotide required for DNA replication and repair . The compound interacts with various enzymes, including DNA polymerases and exonucleases, facilitating DNA synthesis and proofreading. Additionally, it can form hydrogen bonds with complementary nucleotides, contributing to the stability of the DNA double helix .
Cellular Effects
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate influences several cellular processes. It is incorporated into DNA during replication, ensuring the accurate transmission of genetic information. The compound also affects cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in signal transduction . Furthermore, it plays a role in gene expression regulation by modulating the activity of transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate exerts its effects through various mechanisms. It binds to DNA polymerases, facilitating the addition of nucleotides to the growing DNA strand during replication . The compound also interacts with exonucleases, which remove mismatched nucleotides, ensuring the fidelity of DNA synthesis . Additionally, it can inhibit or activate specific enzymes involved in nucleotide metabolism, thereby influencing cellular nucleotide pools and DNA synthesis rates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that it can influence cellular function by altering DNA synthesis rates and nucleotide pools . In vitro and in vivo experiments have demonstrated that prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate vary with different dosages in animal models. Low doses are generally well-tolerated and can enhance DNA synthesis and repair . High doses may lead to toxic effects, including DNA damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing adverse effects .
Metabolic Pathways
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is involved in several metabolic pathways. It is phosphorylated by guanylate kinases to form dGDP, which is further converted to dGTP . This nucleotide is essential for DNA synthesis and repair. The compound also participates in the salvage pathway of nucleotide metabolism, where it is recycled to maintain cellular nucleotide pools . Additionally, it can influence metabolic flux by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
Within cells, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is distributed to different cellular compartments, including the nucleus and mitochondria . The compound can also bind to specific proteins, facilitating its transport and localization within the cell . Its distribution is influenced by factors such as cellular energy status and nucleotide demand .
Subcellular Localization
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is localized in various subcellular compartments, including the nucleus, where it is incorporated into DNA . It can also be found in the mitochondria, where it participates in mitochondrial DNA synthesis and repair . The compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . These modifications can affect its interactions with other biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 5'-Desoxyguanosinmonophosphat kann durch enzymatische und chemische Methoden synthetisiert werden. Eine gängige enzymatische Methode beinhaltet die Verwendung von rekombinantem N-Desoxyribosyltransferase II, Desoxycytidinkinase und Acetatkinase in einem Eintopf-Reaktionssystem. Thymidin wird als Desoxyribose-Donor, GTP als Phosphat-Donor und Acetylphosphat zur Regeneration von GTP verwendet .
Industrielle Produktionsmethoden: Traditionell wird 5'-Desoxyguanosinmonophosphat durch DNA-Verdauung oder chemische Synthese gewonnen. DNA wird aus Quellen wie Lachsmilch extrahiert und unter Verwendung von 5'-Phosphodiesterasen in ihre Bestandteile, einschließlich 5'-Desoxyguanosinmonophosphat, hydrolysiert. Das Gemisch wird dann mit einem Anionenaustauscherharz getrennt .
Chemische Reaktionsanalyse
Reaktionstypen: 5'-Desoxyguanosinmonophosphat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation durch Platin(IV)-Komplexe, die an der N7-Position der Guaninbase binden und sie zu 8-Oxo-5'-Desoxyguanosinmonophosphat oxidieren .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Oxidation von 5'-Desoxyguanosinmonophosphat verwendet werden, sind Platin(IV)-Komplexe wie [Pt IV (dach)Cl 4]. Die Reaktion wird durch Platin(II) katalysiert und verläuft bei höheren pH-Werten schneller .
Hauptprodukte: Das Hauptprodukt, das aus der Oxidation von 5'-Desoxyguanosinmonophosphat gebildet wird, ist 8-Oxo-5'-Desoxyguanosinmonophosphat. Andere Oxidationsprodukte umfassen 5-Hydroxyhydantoin-5-carboxamid und verschiedene Dimere und Trimere des Nukleotids .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Deoxyguanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by platinum (IV) complexes, which binds to the N7 position of the guanine base and oxidizes it to 8-oxo-5’-deoxyguanosine monophosphate .
Common Reagents and Conditions: Common reagents used in the oxidation of 5’-deoxyguanosine monophosphate include platinum (IV) complexes such as [Pt IV (dach)Cl 4]. The reaction is catalyzed by platinum (II) and occurs faster at higher pH levels .
Major Products: The major product formed from the oxidation of 5’-deoxyguanosine monophosphate is 8-oxo-5’-deoxyguanosine monophosphate. Other oxidation products include 5-hydroxyhydantoin-5-carboxamide and various dimers and trimers of the nucleotide .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die 5'-Desoxyguanosinmonophosphat ähneln, gehören andere Desoxy-Nukleosidmonophosphate wie 5'-Desoxyadenosinmonophosphat (5'-dAMP), 5'-Desoxycytidinmonophosphat (5'-dCMP) und 5'-Desoxythymidinmonophosphat (5'-dTMP) .
Einzigartigkeit: 5'-Desoxyguanosinmonophosphat ist aufgrund seiner spezifischen Rolle bei der Paarung mit Cytosin in der DNA einzigartig. Seine Guaninbase hat unter den vier Nukleobasen das niedrigste Reduktionspotenzial, was sie anfälliger für Oxidation macht. Diese Eigenschaft ist in Studien zu oxidativem Stress und DNA-Schäden von Bedeutung .
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFMZDNNPPEQNG-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-92-2, 33430-61-4 (di-hydrochloride salt) | |
| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20896947 | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
902-04-5 | |
| Record name | 2′-Deoxyguanosine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)
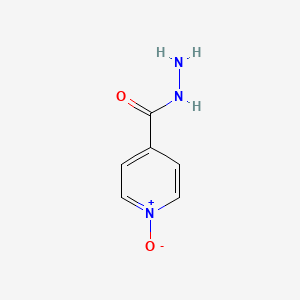
![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
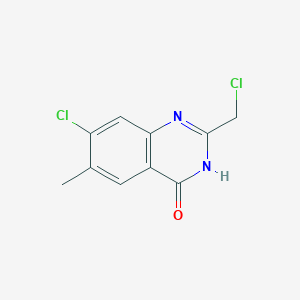
![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
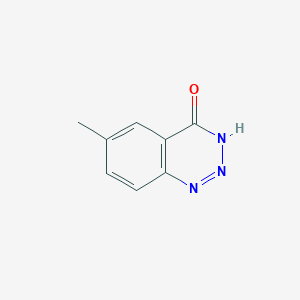
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)
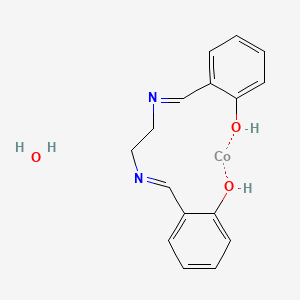
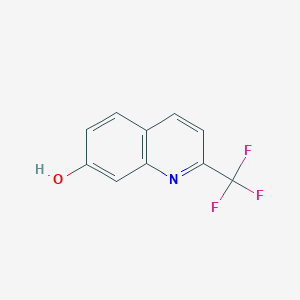
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
